REACTION_CXSMILES
|
Cl.[CH3:2][C:3]([NH:6][NH2:7])([CH3:5])[CH3:4].O=[C:9](C)[CH:10]=O.[CH:13](=[O:16])[CH:14]=O.[C:17]([N:24]1[CH2:29][CH2:28][C:27](=[O:30])[CH2:26][CH2:25]1)([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18].N1CCC[CH2:32]1>CO.CC(OC)(C)C.O>[C:3]([N:6]1[CH:10]=[C:9]2[O:30][C:27]3([CH2:28][CH2:29][N:24]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:25][CH2:26]3)[CH2:32][C:13](=[O:16])[C:14]2=[N:7]1)([CH3:5])([CH3:4])[CH3:2] |f:0.1|
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Name
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|
Quantity
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13.4 kg
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Type
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reactant
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Smiles
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Cl.CC(C)(C)NN
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Name
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|
Quantity
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14.8 kg
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Type
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reactant
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Smiles
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O=C(C=O)C
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Name
|
|
Quantity
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16.7 kg
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Type
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reactant
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Smiles
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C(=O)(OC(C)(C)C)N1CCC(CC1)=O
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Name
|
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Quantity
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1.4 L
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Type
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reactant
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Smiles
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N1CCCC1
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Name
|
|
Quantity
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109 L
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Type
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solvent
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Smiles
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CO
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
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Smiles
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CC(C)(C)OC
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Name
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|
Quantity
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27.3 kg
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Type
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reactant
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Smiles
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C(C=O)=O
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Name
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|
Quantity
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72 L
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Type
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solvent
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Smiles
|
O
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Name
|
|
Quantity
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72 L
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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23 °C
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Type
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CUSTOM
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Details
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Solution was agitated for 15 minutes at 23° C. (until all solids
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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To a 200 L reactor was charged
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Type
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ADDITION
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Details
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was added
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Type
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CUSTOM
|
Details
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held for a minimum of 4 hours
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Duration
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4 h
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Type
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CUSTOM
|
Details
|
Reaction solution
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Type
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EXTRACTION
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Details
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was extracted 2×'s MTBE (54 L)
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Type
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WASH
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Details
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The combined organic layers were washed 2×'
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Type
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CONCENTRATION
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Details
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concentrated (220 mmHg, 30° C.) to a minimum stirring volume
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Type
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ADDITION
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Details
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To the concentrate was added
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Type
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CUSTOM
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Details
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reaction to 95° C.
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Type
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DISTILLATION
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Details
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to distill off in order
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Type
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WAIT
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Details
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After 1.5 hours
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Duration
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1.5 h
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Type
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TEMPERATURE
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Details
|
mixture cooled to ambient temperature (over 1 hour)
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
was extracted 2×'s MTBE (54 L)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed 2×'
|
Type
|
TEMPERATURE
|
Details
|
The combined aqueous layers was cooled to 5° C.
|
Type
|
EXTRACTION
|
Details
|
extracted 2×'s MTBE (54 L)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (36 L)
|
Type
|
CONCENTRATION
|
Details
|
concentrated (200 mmHg, 30° C.) to a minimal stirring volume
|
Type
|
ADDITION
|
Details
|
To the concentrate was added
|
Type
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CUSTOM
|
Details
|
Reaction
|
Type
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TEMPERATURE
|
Details
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was heated to 68° C. for 24 hours
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Duration
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24 h
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Type
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TEMPERATURE
|
Details
|
cooled to 50° C.
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Type
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DISTILLATION
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Details
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to distill to a minimum stirring volume
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Type
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CUSTOM
|
Details
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Removed vacuum
|
Type
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ADDITION
|
Details
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added ethyl acetate (45 L)
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Type
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DISTILLATION
|
Details
|
distilled (atmospheric pressure) to a low stirring volume
|
Type
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WAIT
|
Details
|
Returned solution to a gentle reflux, then added n-heptane (82 L), over 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
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while cooling to ambient temperature over 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
Filtered the solids through a Nutsche
|
Type
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FILTRATION
|
Details
|
Filter
|
Type
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WASH
|
Details
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washed with 1:1.1 MTBE/n-heptane (50 L)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 50° C. for 12 h
|
Duration
|
12 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1N=C2C(=C1)OC1(CC2=O)CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 27.5 mol | |
AMOUNT: MASS | 10 kg | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 171.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |